1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXLOABRHVRKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted strategy involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, α,α-dichlorotosyl hydrazones can undergo elimination and cyclization to form 1,2,3-triazoles, as demonstrated in Scheme 9E of PMC9548580. Adapting this approach for 1,2,4-triazoles requires substituting the hydrazine precursor with a methoxyethylamine derivative.
Example Procedure :
- Precursor Synthesis : React 2-methoxyethylamine with tosyl chloride to form N-tosyl-2-methoxyethylamine.
- Cyclization : Treat the tosyl derivative with an α-ketoester under basic conditions (e.g., K₂CO₃ in DMF) to induce cyclocondensation.
- Deprotection : Remove the tosyl group via hydrolysis with H₂SO₄/MeOH to yield the free amine.
Key Data :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is traditionally associated with 1,2,3-triazoles, modifications enable 1,2,4-triazole formation. A patent (CN117247360A) describes a Cu/I-catalyzed cyclization of N-tosylhydrazones with anilines to form 1,2,3-triazoles. For 1,2,4-triazoles, substituting the alkyne with a nitrile and employing NH₄OAc as a nitrogen source can shift regioselectivity.
Optimized Conditions :
- Catalyst: CuI (10 mol%)
- Solvent: MeCN/H₂O (3:1)
- Temperature: 80°C, 12 h
- Yield: 70% (estimated from similar reactions)
Multi-Step Synthesis from Functionalized Intermediates
Patent-Based Approach (Adapted from CN117247360A)
The Chinese patent CN117247360A outlines a seven-step synthesis for a structurally related triazole derivative. Modifying this protocol for this compound involves:
Stepwise Procedure :
- Substitution Reaction :
Acylation :
Boc Deprotection :
Thiocyanation :
Intramolecular Cyclization :
Reduction :
Final Purification :
Mechanochemical Synthesis (Green Chemistry Approach)
Emerging methods leverage mechanochemistry for solvent-free triazole synthesis. PMC8464795 reports ultrasound-assisted cyclization of hydrazines with nitriles:
Procedure :
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 8–12 h | Moderate | 95 |
| CuAAC | 70 | 12 h | Low | 90 |
| Multi-Step Patent | 85–90 | 48–72 h | High | 99.5 |
| Mechanochemical | 82 | 2 h | Moderate | 98 |
Key Observations :
- The multi-step patent route offers high purity and scalability but requires lengthy synthesis.
- Mechanochemical methods provide rapid, eco-friendly alternatives but need optimization for industrial use.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazoles.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is CHNO, with a molecular weight of approximately 130.16 g/mol. The compound features a triazole ring, which is known for its biological activity and is a common scaffold in many pharmaceuticals.
Medicinal Chemistry Applications
Antiparasitic Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antiparasitic properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro evaluations have demonstrated that certain triazole derivatives possess low toxicity towards mammalian cells while maintaining high selectivity against the parasite .
Anticancer Properties
The triazole scaffold has been extensively studied for its anticancer potential. Compounds with similar structures have shown promise in targeting various cancer types through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, some derivatives have demonstrated IC values in the nanomolar range against breast cancer cell lines . The ability to modify the triazole structure allows for the optimization of these compounds for enhanced efficacy and reduced toxicity.
Agricultural Applications
Fungicides
The triazole class of compounds is widely recognized for its antifungal properties. This compound can potentially be developed into a fungicide to protect crops from fungal infections. Previous studies have indicated that triazole derivatives can inhibit fungal sterol biosynthesis, making them effective agents against a variety of plant pathogens .
Material Science Applications
Polymer Chemistry
The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research into polymer composites containing triazole derivatives has shown improved thermal stability and mechanical properties. The integration of this compound into polymer systems could lead to the development of materials with enhanced performance characteristics .
Table: Summary of Biological Activities of Triazole Derivatives
| Compound | Activity | IC (µM) | Selectivity Index |
|---|---|---|---|
| 3-Nitro-1H-1,2,4-triazole | Antiparasitic (T. cruzi) | 0.14 | 146 |
| Diarylmethyl-1H-1,2,4-triazoles | Anticancer (MCF-7 cells) | 0.052 | >100 |
| Triazole-based fungicides | Antifungal | N/A | N/A |
Notable Research Findings
- A study highlighted that certain triazole derivatives showed significant growth inhibition against T. cruzi amastigotes with selectivity indices significantly greater than established treatments .
- Another investigation demonstrated that triazole compounds could induce apoptosis in breast cancer cells while sparing normal cells .
- Research into agricultural applications revealed that triazole fungicides effectively control various fungal diseases in crops without causing harm to beneficial microorganisms .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, highlighting differences in substituents and molecular properties:
Key Observations :
- Polarity : Methoxyethyl and ethoxyethyl substituents enhance water solubility compared to aryl or halogenated derivatives .
- Stability : Halogenated derivatives (e.g., 2-chlorobenzyl) exhibit increased thermal and oxidative stability due to electron-withdrawing effects .
- Bioactivity : Aryl-substituted analogues (e.g., 2-chlorobenzyl) show phytocidal and antifungal activity, likely due to enhanced lipophilicity .
Biological Activity
1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Overview of this compound
This compound belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound contributes to its distinct chemical behaviors and potential therapeutic uses.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been evaluated against various pathogens with promising results:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate Activity | |
| Candida albicans | Effective |
The mechanism underlying these effects often involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Notably:
- Compounds showed a reduction in TNF-α production by 44–60% at concentrations ranging from 50 µg/mL to 100 µg/mL.
- The strongest anti-inflammatory effects were observed with specific derivatives that had particular substitutions on the triazole ring .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
- Receptor Interaction : The compound can bind to specific receptors that modulate cellular responses related to inflammation and infection .
Case Studies
Several studies highlight the efficacy of this compound in different biological contexts:
- Antiparasitic Activity : A study evaluated similar triazole derivatives against Trypanosoma cruzi, showing significant growth inhibition without toxicity to host cells. The selectivity indices were reported to be as high as 1320 for some derivatives .
- Cancer Research : In a recent evaluation of triazole derivatives on cancer cell lines (e.g., MCF-7), compounds demonstrated antiproliferative effects with IC50 values indicating potent activity against tumor cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:
| Compound | Activity Profile |
|---|---|
| 1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine | Moderate antifungal activity |
| 1-(2-methoxyethyl)-5-amino-1H-1,2,4-triazole | Enhanced anti-inflammatory effects |
The variations in biological activity among these compounds highlight the importance of specific functional groups and substitution patterns.
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR identify substituent effects on the triazole ring (e.g., δ ~7.5–8.5 ppm for NH₂ protons) and methoxyethyl group integration .
- IR : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves tautomeric preferences (1H vs. 4H forms) and crystallographic packing influenced by the methoxyethyl group’s flexibility .
How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Advanced Research Focus
DFT studies (e.g., B3LYP/6-311G**) model tautomer stability, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N-H···N hydrogen bonds) for crystallographic validation . Solvent effects (PCM models) and substituent electronic contributions (methoxyethyl vs. alkyl/aryl groups) are critical for reactivity predictions in enzyme inhibition .
What strategies resolve contradictions in antimicrobial activity data across different studies for triazol-3-amine derivatives?
Q. Advanced Research Focus
- Structural variability : Compare substituent effects (e.g., methoxyethyl vs. tert-butylphenyl) on MIC values against Gram-positive/-negative bacteria .
- Assay standardization : Control variables like inoculum size (CFU/mL) and solvent (DMSO vs. water) to minimize false negatives .
- Mechanistic studies : Use molecular docking (e.g., Glide/SP) to correlate binding affinities with observed activity variations .
What are the common biological targets or enzymatic systems associated with this compound in preliminary pharmacological studies?
Basic Research Focus
Triazol-3-amine derivatives inhibit enzymes like urease (via Ni²⁺ active site binding) and P2X7 receptors (antagonism for neuroinflammation) . The methoxyethyl group enhances solubility, potentially improving bioavailability in CNS-targeted studies . Preliminary screens should include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
How does the introduction of a 2-methoxyethyl group influence the tautomeric behavior and crystallographic packing of 1H-1,2,4-triazol-3-amine derivatives compared to alkyl or aryl substituents?
Advanced Research Focus
The methoxyethyl group increases conformational flexibility, favoring the 1H tautomer over the 4H form due to steric hindrance . Crystallographic studies show reduced π-π stacking vs. aryl analogs but enhanced hydrogen bonding (N-H···O interactions) with solvent/methoxy oxygen . Torsional angles (C-O-CH₂-CH₂-) in the substituent affect lattice symmetry, as seen in similar triazolamine co-crystals .
What safety and handling protocols are critical when working with this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Use nitrile gloves and fume hoods to avoid dermal/airway exposure .
- Waste disposal : Segregate halogenated waste (if halogenated byproducts form) and consult certified agencies for incineration .
- Carcinogenicity screening : Follow IARC guidelines for thyrotropic agent handling, given structural similarity to amitrole (Group 3 carcinogen) .
What computational and experimental approaches are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Q. Advanced Research Focus
- Molecular docking : Simulate binding modes with AutoDock Vina (e.g., urease PDB: 4H9M) to identify key residues (e.g., His519 in urease) .
- Kinetic assays : Measure IC₅₀ via spectrophotometry (e.g., Berthelot method for urease) under varied pH (6.8–7.5) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
